molecular formula C4H6Br2O2 B1590518 2,4-Dibromobutanoic acid CAS No. 63164-16-9

2,4-Dibromobutanoic acid

Cat. No.: B1590518
CAS No.: 63164-16-9
M. Wt: 245.9 g/mol
InChI Key: OFBPRWUYMOUQML-UHFFFAOYSA-N
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Description

2,4-Dibromobutanoic acid is an organic compound with the molecular formula C₄H₆Br₂O₂ It is a derivative of butanoic acid, where two bromine atoms are substituted at the 2nd and 4th positions of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromobutanoic acid can be synthesized through the bromination of butanoic acid derivatives. One common method involves the reaction of butanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form butanoic acid or other derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of dibromo derivatives of higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include substituted butanoic acids with various functional groups replacing the bromine atoms.

    Reduction Reactions: Products include butanoic acid and its derivatives.

    Oxidation Reactions: Products include higher oxidation state compounds such as dibromoacetic acid.

Scientific Research Applications

2,4-Dibromobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of brominated drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromobutanoic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The pathways involved in its reactions typically include nucleophilic substitution and electrophilic addition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromobutanoic acid: Similar in structure but with bromine atoms at the 2nd and 3rd positions.

    2-Bromobutanoic acid: Contains only one bromine atom at the 2nd position.

    4-Bromobutanoic acid: Contains only one bromine atom at the 4th position.

Uniqueness

2,4-Dibromobutanoic acid is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical properties and reactivity compared to its mono-brominated counterparts. This makes it particularly valuable in synthetic chemistry for the preparation of complex brominated compounds.

Properties

IUPAC Name

2,4-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPRWUYMOUQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513522
Record name 2,4-Dibromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63164-16-9
Record name 2,4-Dibromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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